molecular formula C18H17BrN4OS B10806947 2-((5-Benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide

2-((5-Benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide

Cat. No.: B10806947
M. Wt: 417.3 g/mol
InChI Key: KICJYMHLPJCPQH-UHFFFAOYSA-N
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Description

WAY-301276 is a chemical compound known for its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is involved in the conversion of inactive cortisone to active cortisol, which plays a significant role in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-301276 involves multiple steps, starting from commercially available starting materials. The key steps include bromination, nucleophilic substitution, and cyclization reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of WAY-301276 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

WAY-301276 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

WAY-301276 has a wide range of scientific research applications, including:

Mechanism of Action

WAY-301276 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing cortisol levels in the body. The molecular targets include the active site of the enzyme, where WAY-301276 binds and blocks its activity. The pathways involved are primarily related to cortisol metabolism and its downstream effects on glucose and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-301276 is unique due to its high specificity and potency as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor. Compared to similar compounds, it has shown better efficacy in reducing cortisol levels and improving metabolic parameters in preclinical studies .

Properties

Molecular Formula

C18H17BrN4OS

Molecular Weight

417.3 g/mol

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C18H17BrN4OS/c1-23-16(11-13-5-3-2-4-6-13)21-22-18(23)25-12-17(24)20-15-9-7-14(19)8-10-15/h2-10H,11-12H2,1H3,(H,20,24)

InChI Key

KICJYMHLPJCPQH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)CC3=CC=CC=C3

Origin of Product

United States

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